molecular formula C8H9Cl3FN B6591190 (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride CAS No. 1309598-62-6

(R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride

Cat. No. B6591190
M. Wt: 244.5 g/mol
InChI Key: XWNBPWSCZGITLD-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride, also known as (R)-Desmethylselegiline hydrochloride, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of selegiline, a medication that is used to treat Parkinson's disease. However, (R)-Desmethylselegiline hydrochloride has been found to have unique properties that make it a promising candidate for the treatment of other conditions as well.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
2,6-Dichloro-3-fluorobenzaldehyde, Ethylamine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Wate

Reaction
Step 1: Reduction of 2,6-Dichloro-3-fluorobenzaldehyde with sodium borohydride in methanol to yield (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, Step 2: Conversion of (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol to (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride through a series of reactions, Step 2.1: Protection of the hydroxyl group with diethyl ether and hydrochloric acid to yield (R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl chloride, Step 2.2: Reaction of (R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl chloride with ethylamine in the presence of sodium hydroxide in methanol to yield (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine, Step 2.3: Quaternization of (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine with hydrochloric acid in methanol to yield (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride

Mechanism Of Action

(R)-Desmethylselegiline hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, (R)-Desmethylselegiline hydrochloride increases the levels of dopamine in the brain, which can improve mood, cognitive function, and other aspects of brain function.

Biochemical And Physiological Effects

(R)-Desmethylselegiline hydrochloride has been found to have a number of biochemical and physiological effects in animal and human studies. These effects include increased dopamine activity in the brain, improved cognitive function, and reduced symptoms of depression and anxiety.

Advantages And Limitations For Lab Experiments

(R)-Desmethylselegiline hydrochloride has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several potential future directions for research on (R)-Desmethylselegiline hydrochloride. One area of interest is its potential use in the treatment of cognitive impairment and dementia. Research has shown that the compound has neuroprotective effects and may be able to slow the progression of these conditions. Another potential area of research is its use in combination with other medications for the treatment of depression and anxiety. Finally, there is also interest in exploring the use of (R)-Desmethylselegiline hydrochloride in the treatment of other conditions, such as addiction and Parkinson's disease.

Scientific Research Applications

(R)-Desmethylselegiline hydrochloride has been studied for its potential therapeutic applications in a variety of conditions, including depression, anxiety, and cognitive impairment. Research has shown that it has a unique mechanism of action that involves the inhibition of monoamine oxidase B (MAO-B) and the enhancement of dopamine activity in the brain.

properties

IUPAC Name

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN.ClH/c1-4(12)7-5(9)2-3-6(11)8(7)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNBPWSCZGITLD-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride

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